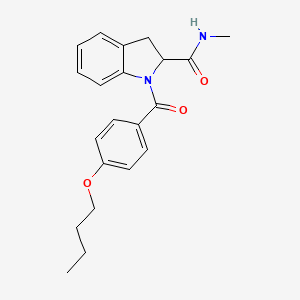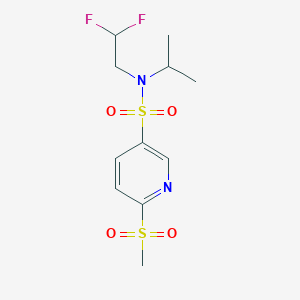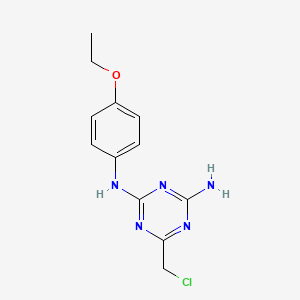
6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C12H14ClN5O and its molecular weight is 279.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Biodegradation
A study on Rhodococcus corallinus NRRL B-15444R revealed the organism's ability to degrade s-triazine compounds, demonstrating potential applications in bioremediation of environmental contamination by s-triazines like atrazine and simazine. The study provides insight into microbial pathways capable of transforming substituted s-triazines, highlighting the environmental impact and biodegradation processes of similar compounds (Mulbry, 1994).
Chemical Analysis and Soil Behavior
Research on the dissipation kinetics of soil-applied herbicides, including atrazine and simazine, at various sites explored the environmental behavior and analysis of these chemicals in agricultural settings. This work contributes to understanding the fate of s-triazine derivatives in soil and their environmental implications (Baer & Calvet, 1999).
Antimicrobial Activity
A series of derivatives, including 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine - 2, 4-diamine, were synthesized and evaluated for their antibacterial and antifungal activities. This highlights the compound's potential use in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Material Science Applications
The synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides were explored, showing that these materials possess high glass transitions and excellent thermal stabilities. This research suggests applications in creating high-performance polymers for various industrial uses (Yu et al., 2012).
Photoinitiator and Co-initiator in Polymerization
The application of halomethyl 1,3,5-triazine derivatives as photoinitiators or co-initiators for the polymerization of acrylate monomers was investigated, indicating its utility in the manufacturing of UV-crosslinked materials. This application is crucial for developing advanced materials with specific properties triggered by UV light (Kabatc, Czech, & Kowalczyk, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-2-19-9-5-3-8(4-6-9)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUQMAJNMRIGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)
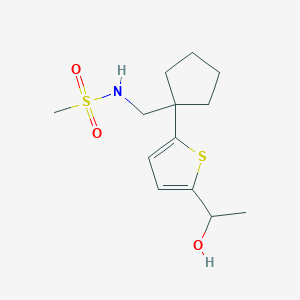
![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2484339.png)

![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)
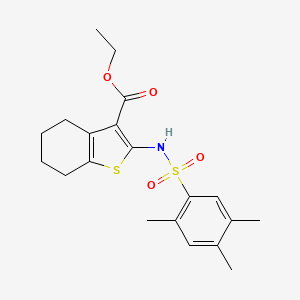


![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)
